4-(2-Bromoethyl)-1,1-dimethylcyclohexane
Description
4-(2-Bromoethyl)-1,1-dimethylcyclohexane is a bromoalkyl-substituted cyclohexane derivative characterized by a 1,1-dimethylcyclohexane core with a 2-bromoethyl (-CH₂CH₂Br) group at the 4-position. This compound is structurally analogous to alkylating agents used in organic synthesis, where the bromine atom serves as a leaving group in nucleophilic substitution or elimination reactions.
Properties
Molecular Formula |
C10H19Br |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
4-(2-bromoethyl)-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-10(2)6-3-9(4-7-10)5-8-11/h9H,3-8H2,1-2H3 |
InChI Key |
JBIYSTLVHILJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)CCBr)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(2-Bromoethyl)-1,1-dimethylcyclohexane with key analogs, focusing on molecular structure, physicochemical properties, and research findings.
Table 1: Structural and Physicochemical Comparison
Structural and Reactivity Differences
Substituent Position and Chain Length: The 4-(bromomethyl) analog (CAS 1432681-20-3) has a shorter bromoalkyl chain (-CH₂Br) at the 4-position compared to the bromoethyl group in the target compound. The 3-(2-bromoethyl) isomer (CAS 106673-04-5) differs in substituent position (C3 vs. C4), which may influence steric effects and regioselectivity in reactions .
Diastereomerism :
- 1-(Bromomethyl)-4-ethylcyclohexane (CAS 1516772-83-0) exists as a diastereomer mixture due to stereogenic centers at C1 and C4. This contrasts with the target compound, which lacks stereoisomerism unless additional chiral centers are introduced .
Collision Cross-Section (CCS) Data :
- For 4-(bromomethyl)-1,1-dimethylcyclohexane , CCS values for [M+H]⁺ (140.5 Ų) and [M+Na]⁺ (142.9 Ų) suggest a compact molecular conformation. A bromoethyl-substituted analog would likely exhibit a larger CCS due to its extended alkyl chain .
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